N-(3-(1-乙酰基-5-(4-甲氧基苯基)-4,5-二氢-1H-吡唑-3-基)苯基)乙烷磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

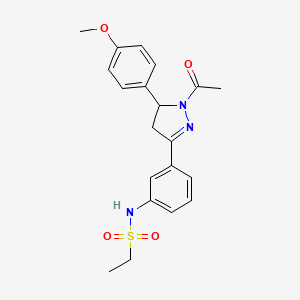

N-(3-(1-acetyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C20H23N3O4S and its molecular weight is 401.48. The purity is usually 95%.

BenchChem offers high-quality N-(3-(1-acetyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(1-acetyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

有机合成

该化合物用于有机合成。 它是通过在乙酸中缩合 6-[3-(4-甲氧基苯基)-2-丙烯酰基]-2(3H)-苯并恶唑啉酮和水合肼合成的 。 该化合物的结构通过 1H-NMR、13C-NMR、IR、MS 和元素分析证实 。

抗菌活性

吡唑衍生物,包括该化合物,已知具有抗菌活性 。 例如,其中一种合成化合物对枯草芽孢杆菌和灰霉病菌表现出中等活性 。

抗氧化活性

该化合物已对其抗氧化活性进行了评估。 一些合成化合物与对照(抗坏血酸)和其他合成化合物相比,显示出良好到优异的抗氧化活性 。

分子对接研究

对新化合物与细胞色素 P450 14α-甾醇脱甲基酶 (CYP51) 的分子对接研究表明它们作为药物的可能性,并为此目的实施结构改进 。 所有合成化合物都表现出与 (CYP51) 的良好亲和力,值得注意的是,一些化合物以最低的结合能表现出最高的亲和力 。

生物活性

查尔酮是药物化学中重要的化合物,具有多种生物活性 。 吡唑衍生物也已知具有抗菌、抗病毒和抗炎活性 。

化学反应

查尔酮会发生多种化学反应,从而导致多种杂环体系 。该化合物作为查尔酮的衍生物,可用于这些反应。

作用机制

Pyrazolines

This compound is a type of pyrazoline, which is a class of organic compounds containing a five-membered aromatic ring with three carbon atoms, one nitrogen atom, and one double bond. Pyrazolines are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects .

Benzene derivatives

The compound also contains a benzene ring, which is a six-membered ring with alternating single and double bonds. Benzene derivatives are commonly used in the manufacture of various types of drugs, plastics, synthetic rubber, dyes, detergents, explosives, and pesticides .

Sulfonamides

Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to two carbon atoms. They are widely used in medicine for their antibacterial properties .

Acetyl groups

The presence of an acetyl group (a functional group derived from acetic acid) in this compound could potentially influence its reactivity and interactions with other molecules .

生物活性

N-(3-(1-acetyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide, a compound with the molecular formula C20H23N3O4S, has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The compound can be synthesized through various methods involving the reaction of pyrazole derivatives with sulfonamide groups. The synthetic route typically includes the following steps:

- Formation of the Pyrazole Core : The initial step involves the condensation of acetyl and methoxyphenyl groups to form a 4,5-dihydropyrazole.

- Substitution Reaction : The pyrazole derivative is then reacted with phenyl and ethanesulfonamide groups to yield the final product.

Anticancer Properties

Research has indicated that compounds similar to N-(3-(1-acetyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide exhibit significant anticancer activity. For instance, studies on related pyrazole derivatives have shown their ability to inhibit cancer cell proliferation through various mechanisms:

- Inhibition of Protein Interactions : Disruption of protein-protein interactions in cancer pathways has been noted as a mechanism for inhibiting cell proliferation .

- Targeting Bromodomain Proteins : Compounds that target bromodomain-containing proteins (like BRD4) have been effective in reducing tumor growth in preclinical models .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Pyrazole derivatives have been studied for their ability to modulate inflammatory responses by:

- Inhibiting Cytokine Production : Certain analogs have been shown to reduce the production of pro-inflammatory cytokines in vitro .

- Modulating Glutamate Receptors : There is evidence that related compounds can interact with metabotropic glutamate receptors (mGluR), which play a role in neuroinflammation and pain pathways .

The mechanisms through which N-(3-(1-acetyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide exerts its biological effects may include:

- Receptor Modulation : Interaction with mGluR and other neurotransmitter receptors can influence synaptic transmission and neuroinflammatory processes.

- Enzyme Inhibition : Inhibition of specific enzymes involved in cancer cell metabolism may contribute to its anticancer effects.

Case Studies

Several studies have explored the biological activity of similar compounds:

- A study published in Nature demonstrated that pyrazole derivatives could effectively inhibit BRD4 and reduce tumor growth in mouse models of lung cancer .

| Study | Findings |

|---|---|

| Nature Study | Inhibition of BRD4 led to reduced tumor growth |

| PMC Research | Pyrazole derivatives showed anti-inflammatory effects by modulating cytokine levels |

属性

IUPAC Name |

N-[3-[2-acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4S/c1-4-28(25,26)22-17-7-5-6-16(12-17)19-13-20(23(21-19)14(2)24)15-8-10-18(27-3)11-9-15/h5-12,20,22H,4,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLCRAWXHVTVUBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)OC)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。